5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide

Catalog No.
S16159434
CAS No.
M.F
C11H11BrN2O2S2
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene...

Product Name

5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide

IUPAC Name

5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide

Molecular Formula

C11H11BrN2O2S2

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C11H11BrN2O2S2/c1-7-6-13-4-3-9(7)14-18(15,16)10-5-11(12)17-8(10)2/h3-6H,1-2H3,(H,13,14)

InChI Key

SHVABVQPFAXFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C

5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide is a synthetic compound characterized by its unique structure, which includes a bromine atom, a methyl group, a thiophene ring, and a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse chemical properties.

Typical of sulfonamides and thiophene derivatives. Key reactions include:

  • Suzuki Coupling: This reaction can be employed to introduce aryl groups into the thiophene moiety, enhancing its biological activity and functional properties .
  • Nucleophilic Substitution: The sulfonamide group can react with nucleophiles, allowing for the modification of the compound's structure to improve its pharmacological profile .
  • Electrophilic Aromatic Substitution: The presence of the bromine atom makes it susceptible to electrophilic substitution, which can further diversify its chemical derivatives.

5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide exhibits significant biological activities. Preliminary studies suggest that similar compounds have shown:

  • Antimicrobial Properties: Compounds with thiophene and sulfonamide groups often display activity against various bacterial strains, including resistant strains such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae .
  • Anti-inflammatory Effects: Some derivatives have been investigated for their potential to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

The synthesis of 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide can be achieved through several methods:

  • Direct Bromination: Starting from 2-methylthiophene, bromination can be performed to introduce the bromine atom at the 5-position.
  • Formation of Sulfonamide: The thiophene derivative can then be reacted with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
  • Pyridine Substitution: The final step involves introducing the 3-methylpyridine moiety through nucleophilic substitution or coupling reactions, such as Suzuki coupling .

This compound has potential applications in various fields:

  • Pharmaceuticals: Its structural features suggest utility as an antimicrobial or anti-inflammatory agent.
  • Material Science: The unique electronic properties of thiophenes make them suitable for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals due to their biological activity against pests and pathogens.

Studies on the interaction of 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide with biological targets are crucial for understanding its mechanism of action. In silico docking studies have indicated potential binding affinities with proteins involved in bacterial resistance mechanisms, suggesting that modifications to enhance binding could improve efficacy against resistant strains .

Several compounds share structural features with 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Bromo-N-(pyridin-4-ylmethyl)thiophene-3-sulfonamideContains bromine and pyridineAntimicrobialDirectly targets resistant bacteria
5-Bromo-N-(propyl)thiophene-2-sulfonamidePropyl group instead of pyridineModerate antimicrobialLess potent than pyridine derivatives
5-Bromo-2-methylpyridin-3-sulfonamideLacks thiophene ringAntimicrobialSimpler structure but less versatile

The uniqueness of 5-bromo-2-methyl-N-(3-methylpyridin-4-yl)thiophene-3-sulfonamide lies in its combination of a thiophene ring with a sulfonamide group and a substituted pyridine, which may enhance its biological activity compared to simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

345.94453 g/mol

Monoisotopic Mass

345.94453 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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